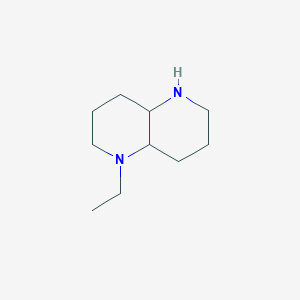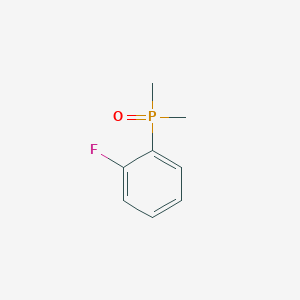
(2-Fluorophenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Fluorophenyl)dimethylphosphine oxide” is a chemical compound . It is related to dimethylphosphine oxide, an organophosphorus compound with the formula (CH3)2P(O)H . This compound is a colorless liquid that is soluble in polar organic solvents .
Synthesis Analysis
The synthesis of related compounds, such as dimethylphosphine oxide, involves the hydrolysis of chlorodimethylphosphine . Methanol can also be used in place of water, with the co-product being methyl chloride . A popular method starts with diethylphosphite . A fluorine-containing diphenylphosphine oxide derivative was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin .Molecular Structure Analysis
The molecular formula of a related compound, (2-Amino-5-fluorophenyl)dimethylphosphine oxide, is C8H11FNOP . The molecular weight is 187.151 .Chemical Reactions Analysis
Dimethylphosphine oxide undergoes various reactions. Chlorination gives dimethylphosphoryl chloride . It also undergoes hydroxymethylation with formaldehyde . Many aldehydes effect a similar reaction .Applications De Recherche Scientifique
- Application: Photothermal conversion has become increasingly attractive in recent years. Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
- Method: The 2D nanomaterials are used as photothermal agents due to their higher photothermal conversion efficiency .
- Results: The 2D nanomaterials have shown satisfactory therapeutic effects in photothermal therapy .
- Application: The PPDA hybrid is a flexible and biocompatible platform for supercapacitor and strain sensing applications .
- Method: The PPDA hybrid integrates a self-assembled polypyrrole (PPy) and polydodecylthiophene/γ-CD (PDDT/γ-CD) nanotubular aerogel network within a biocompatible polyacrylamide (PAAm) hydrogel matrix .
- Results: The PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .
- Application: Fluorescent probes have been used widely in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Photothermal Applications of Two-Dimensional Nanomaterials
PPDA Hybrid for Bioelectronic Applications
Fluorescent Probes for Bioimaging
- Application: Photothermal conversion has become increasingly attractive in recent years. Among various photothermal agents, two-dimensional (2D) nanomaterials tend to become mainstream due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility. Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
- Method: The 2D nanomaterials are used as photothermal agents due to their higher photothermal conversion efficiency .
- Results: The 2D nanomaterials have shown satisfactory therapeutic effects in photothermal therapy .
- Application: The PPDA hybrid is a flexible and biocompatible platform for supercapacitor and strain sensing applications .
- Method: The PPDA hybrid integrates a self-assembled polypyrrole (PPy) and polydodecylthiophene/γ-CD (PDDT/γ-CD) nanotubular aerogel network within a biocompatible polyacrylamide (PAAm) hydrogel matrix .
- Results: The PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .
- Application: Fluorescent probes have been used widely in bioimaging, including biological substance detection, cell imaging, in vivo biochemical reaction process tracking .
- Method: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Photothermal Applications of Two-Dimensional Nanomaterials
PPDA Hybrid for Bioelectronic Applications
Fluorescent Probes for Bioimaging
Safety And Hazards
Propriétés
IUPAC Name |
1-dimethylphosphoryl-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FOP/c1-11(2,10)8-6-4-3-5-7(8)9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOXYCSCKWIAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)dimethylphosphine oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)
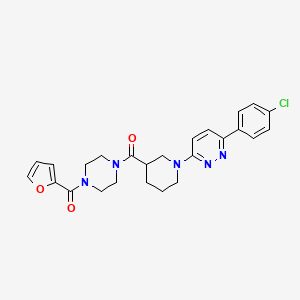
![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)
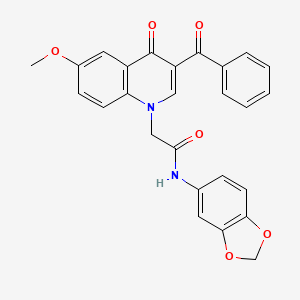
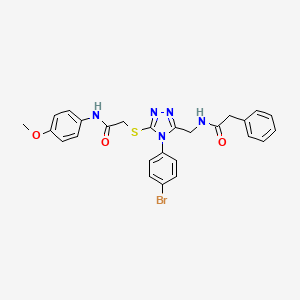
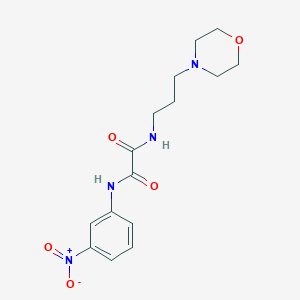
![(E)-2-(benzylamino)-3-((benzylimino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2723699.png)
![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)
